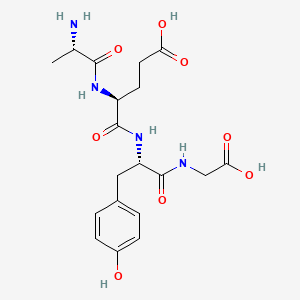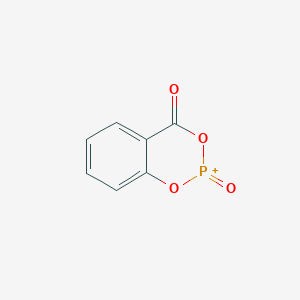![molecular formula C9H10ClNO B14428599 O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine CAS No. 82703-01-3](/img/structure/B14428599.png)
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine is a chemical compound characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine typically involves the reaction of 3-(4-chlorophenyl)prop-2-en-1-ol with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that modulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features and applications in nonlinear optics.
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: A compound with similar chlorophenyl and prop-2-en-1-yl groups, used in the synthesis of calmodulin inhibitors.
Uniqueness
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine is unique due to its hydroxylamine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
82703-01-3 |
|---|---|
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
O-[3-(4-chlorophenyl)prop-2-enyl]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h1-6H,7,11H2 |
InChI-Schlüssel |
YWJGDRGXROUZNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CCON)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
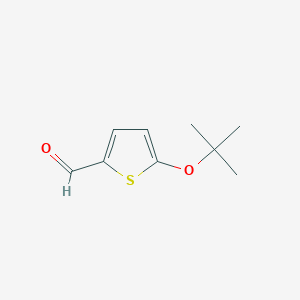
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
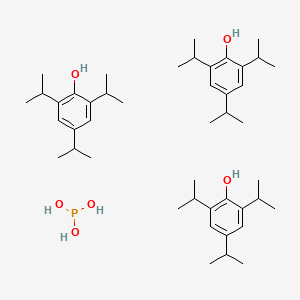
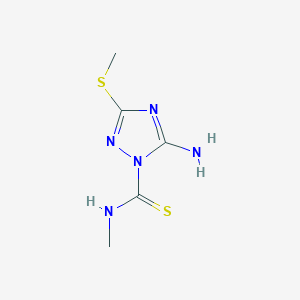
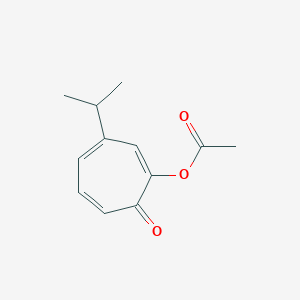
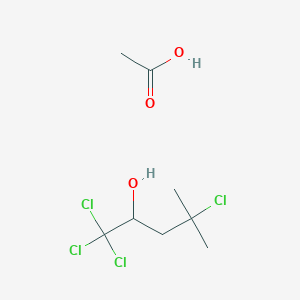
![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)

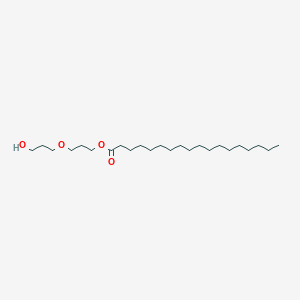
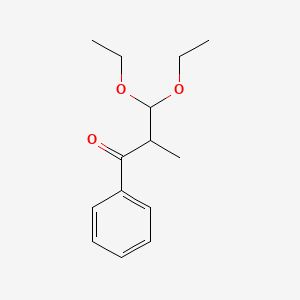
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
